Stannane, trimethyl-1-naphthalenyl-

説明

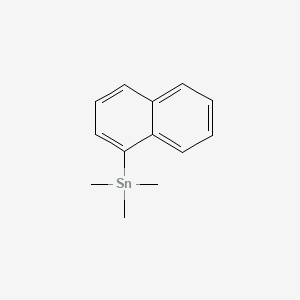

Stannane, trimethyl-1-naphthalenyl- is a useful research compound. Its molecular formula is C13H16Sn and its molecular weight is 290.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality Stannane, trimethyl-1-naphthalenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, trimethyl-1-naphthalenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

Stannane, trimethyl-1-naphthalenyl- is primarily utilized in organic synthesis as a reagent for forming carbon-carbon bonds. Its applications include:

- Nucleophilic Substitution Reactions : The compound can act as a nucleophile in reactions with electrophiles such as haloarenes, facilitating the formation of aryl-stannane compounds through mechanisms like the SRN1 pathway. This is particularly advantageous for synthesizing complex organic molecules under milder conditions compared to traditional methods .

- Stille Coupling Reaction : Stannane derivatives are often employed in palladium-catalyzed cross-coupling reactions, allowing for the construction of biaryl compounds which are pivotal in pharmaceuticals and materials science .

Medicinal Chemistry

Research into the biological activities of stannanes has revealed potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that organotin compounds can exhibit antiproliferative effects on various cancer cell lines. For instance, certain derivatives have been shown to induce apoptosis in cancer cells, indicating that stannane derivatives may hold promise as anticancer agents.

- Neuroprotective Effects : Some organotin compounds have demonstrated neuroprotective properties against oxidative stress-induced cell death. While specific data on stannane, trimethyl-1-naphthalenyl- is limited, its structural similarities to other organotins suggest potential benefits in neuroprotection.

Environmental Science

The environmental impact of organotin compounds has led to increased scrutiny and regulation:

- Toxicological Studies : Organotin compounds are known for their toxicological profiles, which include potential mutagenicity and cytotoxicity. Research is ongoing to assess the safety and environmental implications of stannane derivatives, particularly concerning their persistence and bioaccumulation in ecosystems .

Case Study 1: Synthesis of Biaryl Compounds

A study investigated the use of stannane, trimethyl-1-naphthalenyl-, in the synthesis of biaryl compounds through Stille coupling reactions. The results indicated that varying reaction conditions (solvent choice and temperature) significantly affected yield and selectivity. The study concluded that this compound could serve as an effective building block for synthesizing complex organic structures with applications in drug discovery.

Case Study 2: Antiproliferative Effects on Cancer Cell Lines

In vitro experiments evaluated the cytotoxic effects of stannane derivatives on breast cancer cell lines. The findings showed that certain derivatives induced significant apoptosis compared to control groups. Further research is warranted to explore the mechanisms involved and the potential for developing new anticancer therapies based on these findings.

特性

CAS番号 |

944-85-4 |

|---|---|

分子式 |

C13H16Sn |

分子量 |

290.98 g/mol |

IUPAC名 |

trimethyl(naphthalen-1-yl)stannane |

InChI |

InChI=1S/C10H7.3CH3.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;;;;/h1-7H;3*1H3; |

InChIキー |

GJINSWLNWKLWCH-UHFFFAOYSA-N |

正規SMILES |

C[Sn](C)(C)C1=CC=CC2=CC=CC=C21 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。